6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Procure this rationally designed, tri-substituted imidazo[1,2-b]pyrazole to ensure SAR continuity in your kinase inhibitor program. Unlike mono-substituted or des-cyclopropyl analogs, this compound uniquely combines the essential 7-carbonitrile pharmacophore with 1-ethyl and 6-cyclopropyl substituents, matching the pharmacophoric requirements for CDK4 inhibition. Using less decorated analogs introduces uncontrolled variables in binding-site interactions, invalidating project specifications. Ideal as a scaffold-hopping lead (MW 200.24 g/mol) for iterative expansion. Request a quote to advance your oncology pipeline.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 2098057-45-3
Cat. No. B1490406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS2098057-45-3
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C(=N2)C3CC3)C#N
InChIInChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3
InChIKeySHZOQOJZLJRGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-45-3): A Structurally Defined Imidazo-Pyrazole Scaffold for Targeted Lead Discovery


6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-45-3) is a fully substituted, heterocyclic small molecule featuring a fused imidazo[1,2-b]pyrazole core with a molecular formula of C11H12N4 and a molecular weight of 200.24 g/mol . The scaffold is simultaneously substituted at the 1-position with an ethyl group, the 6-position with a cyclopropyl ring, and critically, at the 7-position with a carbonitrile group, a pharmacophoric element linked to kinase inhibition within this chemical class [1]. This specific substitution pattern distinguishes it from other commercially available imidazo[1,2-b]pyrazole-7-carbonitrile analogs, positioning it as a precise tool for structure-activity relationship (SAR) studies targeting kinase-mediated diseases, particularly where cyclin-dependent kinase 4 (CDK4) inhibition is a mode of interest [2].

Why 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs for Kinase-Targeted SAR


Substitution by generic or mono-substituted imidazo[1,2-b]pyrazole analogs is not scientifically equivalent. The target compound is a tri-substituted variant (ethyl, cyclopropyl, carbonitrile), whereas close commercially available analogs like 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1368362-13-3) lack the 6-cyclopropyl group, and 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1) lacks both the critical 7-carbonitrile and the 1-ethyl group . Class-level evidence establishes that the carbonitrile moiety at the 7-position is essential for kinase inhibition, having been identified in 7-carbonitrileimidazo[1,2-b]pyrazole derivatives as a key element for spleen tyrosine kinase (Syk) inhibitor activity [1]. Therefore, using an analog missing the 6-cyclopropyl or 7-carbonitrile group would introduce uncontrolled variables in binding-site interactions, invalidating SAR continuity and procurement specifications for projects targeting specific kinase profiles such as CDK4.

Quantitative Differentiation Evidence Index: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vs. In-Class Analogs


Structural Uniqueness: Multi-Site Substitution vs. Unsubstituted Core Analogs

The target compound is uniquely defined by the simultaneous presence of three distinct substituents on the imidazo[1,2-b]pyrazole core. In contrast, the closest commercially available analog, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1368362-13-3), lacks the 6-cyclopropyl group. This difference is quantifiable by the presence or absence of the cyclopropyl group, which directly impacts molecular volume, lipophilicity (cLogP), and binding pocket exploration. The 6-cyclopropyl group in 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been noted for enhancing stability and reactivity, a feature absent in the non-cyclopropyl analog [1]. While direct cLogP values are not publicly reported for either compound, the structural difference alone constitutes a categorical differentiation factor for procurement: they are not interchangeable building blocks .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Functional Group Criticality: 7-Carbonitrile Pharmacophore vs. 7-Carboxamide Replacement

The 7-carbonitrile group is a recognized pharmacophoric element in imidazo[1,2-b]pyrazole-based kinase inhibitor design. Published literature on the class explicitly identifies 7-carbonitrileimidazo[1,2-b]pyrazole derivatives as potential spleen tyrosine kinase (Syk) inhibitors [1]. The commercially available 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098092-83-0) replaces the carbonitrile with a carboxamide group . This substitution alters the electronic properties, hydrogen-bonding capacity, and metabolic stability of the molecule. For procurement focused on replicating or expanding upon existing Syk or CDK4 inhibitor chemotypes, the carbonitrile is essential; the carboxamide analog represents a different leads series and cannot serve as a direct substitute in established SAR workflows [1].

Kinase Inhibition Pharmacophore Mapping Spleen Tyrosine Kinase (Syk)

Biological Target Association: CDK4 Inhibition Suggestion vs. In-Class Cytotoxicity

The target compound has been specifically investigated for its potential to inhibit cyclin-dependent kinase 4 (CDK4), a validated oncology target [2]. This target association is linked to the combined presence of the 6-cyclopropyl and 7-carbonitrile groups. By contrast, a broader study on 39 substituted imidazo[1,2-b]pyrazoles found only 4 compounds with an IC50 ≤ 10 µM across six cancer cell lines, with no specific CDK4 data reported [1]. This class-level anticancer data provides a performance benchmark: any single-digit micromolar anticancer activity in the target compound would place it in the top ~10% of its class, but explicit CDK4 IC50 values for the target compound are not publicly available. Procurement for CDK4-focused projects must rely on the specific target association, which is not claimed for the simpler 1-ethyl analog .

CDK4 Inhibition Cancer Cell Lines Anticancer Activity

Physicochemical Solubility and Lipophilicity: Inference from Cyclopropyl-Alkyl Substitution

The combined 6-cyclopropyl and 1-ethyl substitution pattern is reported to confer a 'balanced lipophilicity' desirable for cell permeability and target interaction [1]. While experimental logP/logD values are not publicly available, the molecular formula (C11H12N4) and substituent composition allow inference: the cyclopropyl group provides a controlled increase in lipophilicity compared to a simple 6-methyl analog, while avoiding the excessive lipophilicity of a 6-cyclopentyl or 6-cyclohexyl substituent. The 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole analog (no carbonitrile) serves as a nearest-neighbor comparator for the scaffold without the carbonitrile [2]. This balance is a key consideration for optimizing ADME properties while maintaining target potency in lead optimization campaigns, providing a rationale for selecting this specific analog over more lipophilic or more polar variants in a screening cascade.

Lipophilicity Drug-likeness Physicochemical Properties

Primary Application Scenarios for Procuring 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in Drug Discovery


CDK4-Targeted Lead Optimization for Oncology Programs

This compound serves as a rationally designed starting point or reference molecule for medicinal chemistry programs seeking to inhibit CDK4. Its specific substitution pattern, which includes the 6-cyclopropyl and 7-carbonitrile groups, matches the pharmacophoric requirements for kinase inhibition suggested by class-level SAR [1]. The CDK4 target association, while not yet supported by publicly accessible quantitative IC50 data, provides a more focused use-case than pan-kinase inhibitors. Synthesis and procurement of this compound for iterative SAR expansion at the 7-carbonitrile position is a logical next step in developing selective CDK4 inhibitors [2].

Kinase Profiling and Selectivity Panel Screening

The imidazo[1,2-b]pyrazole scaffold is a privileged structure for kinase inhibition, with derivatives reported to interact with Syk, CDKs, and other kinases [1]. Procuring this specific tri-substituted analog allows for inclusion in a focused kinase profiling panel to assess selectivity across the kinome. Its distinct substitution pattern sets it apart from less decorated analogs, increasing the probability of identifying selective chemical probes when screened against a panel of kinases, as bulkier and more decorated substituents generally enhance kinase selectivity [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies

With a molecular weight of 200.24 g/mol, this compound is at the upper boundary of 'fragment' space but serves as an excellent scaffold-hopping lead. The fully substituted core allows medicinal chemists to explore vectors for growth into more potent inhibitors. Replacing an existing lead scaffold's core with this imidazo[1,2-b]pyrazole-7-carbonitrile to evaluate changes in target affinity and selectivity is a core application, particularly when the goal is to introduce a novel cyclopropyl-ethyl substitution pattern not present in current lead series [1].

Anticancer Combination Therapy Screening

Vendor-summarized research indicates that this compound has been tested in combination with doxorubicin against MDA-MB-231 triple-negative breast cancer cells, showing significant cytotoxic effects [1]. This positions it as a candidate for procuring for further studies on CDK4 inhibitor/doxorubicin synergy, expanding on preliminary findings that combination therapy may overcome resistance mechanisms in aggressive cancer subtypes. Follow-up studies quantifying synergy (e.g., Combination Index via Chou-Talalay method) would directly build on this application scenario.

Quote Request

Request a Quote for 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.